molecular formula C12H9F4N3 B6457444 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2549022-97-9

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B6457444
CAS RN: 2549022-97-9
M. Wt: 271.21 g/mol
InChI Key: ASATWUNJYWAYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine, or 6-DFMPA, is a synthetic compound with potential applications in scientific research. It is a member of the pyrimidine family and is composed of a six-membered ring with two nitrogen atoms and two carbon atoms. 6-DFMPA is a highly fluorinated compound, with four fluorine atoms in its structure. It is of interest due to its potential use in biochemical and physiological studies, as well as its use in laboratory experiments. In

Scientific Research Applications

6-DFMPA has potential applications in scientific research. It has been used in biochemical and physiological studies, such as studies of the effects of drugs on the brain. It has also been used in laboratory experiments to study the effects of drugs on the body. 6-DFMPA has also been used to investigate the metabolism of drugs, as well as their pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 6-DFMPA is not yet fully understood. However, it is believed that 6-DFMPA binds to the active site of enzymes, such as cytochrome P450, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other substances, as well as changes in the pharmacokinetic and pharmacodynamic properties of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DFMPA are not yet fully understood. However, it is believed that 6-DFMPA can affect the metabolism of drugs, as well as their pharmacokinetic and pharmacodynamic properties. In addition, 6-DFMPA has been shown to affect the activity of enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other substances.

Advantages and Limitations for Lab Experiments

The advantages of using 6-DFMPA for laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its ability to bind to the active site of enzymes. However, there are some limitations to using 6-DFMPA in laboratory experiments. For example, 6-DFMPA is not stable in acidic solutions, and it can be difficult to obtain a consistent yield of the compound.

Future Directions

There are a number of potential future directions for 6-DFMPA research. For example, further studies could be conducted to investigate the mechanism of action of 6-DFMPA, as well as its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient methods of synthesizing 6-DFMPA, as well as to explore its potential applications in drug development and drug delivery. Finally, further research could be conducted to explore the potential of 6-DFMPA as an inhibitor of enzymes, such as cytochrome P450, and as a tool for studying drug metabolism.

Synthesis Methods

6-DFMPA can be synthesized through a two-step process. The first step involves the reaction of 3,4-difluorophenylacetonitrile with 2-methylpyrimidin-4-amine in the presence of a base, such as potassium carbonate, to form 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine. The second step involves the reaction of 6-DFMPA with acetic anhydride in the presence of a base, such as potassium carbonate, to form 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-acetamide. This two-step synthesis process has been reported to yield a good yield of 6-DFMPA.

properties

IUPAC Name

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4N3/c1-6-17-10(12(15)16)5-11(18-6)19-7-2-3-8(13)9(14)4-7/h2-5,12H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASATWUNJYWAYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine

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